![molecular formula C10H20O2 B3104818 3-Ethyloctanoic acid CAS No. 150176-82-2](/img/structure/B3104818.png)
3-Ethyloctanoic acid
Overview
Description
3-Ethyloctanoic acid is a type of branched-chain alkyl carboxylic acid . It is a minor constituent of the perennial flowering plant valerian . The compound occurs naturally and can be found in many foods, such as cheese, soy milk, and apple juice .
Synthesis Analysis
In industry, 3-Ethyloctanoic acid is produced by the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is oxidized to the final product . The acid has been used to synthesize β-hydroxyisovaleric acid via microbial oxidation by the fungus Galactomyces reessii .Molecular Structure Analysis
The molecular formula of 3-Ethyloctanoic acid is C10H20O2 . The average mass is 172.265 Da and the monoisotopic mass is 172.146332 Da .Chemical Reactions Analysis
3-Ethyloctanoic acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .Physical And Chemical Properties Analysis
A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Flavor Compound Synthesis
3-Ethyloctanoic acid is used in the synthesis of sulfur-containing ester flavor compounds . These compounds are synthesized by the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans . The resulting compounds have a meaty odor and could potentially be used in foods in the future .
Odor Characteristics
The odor of esters, such as 3-Ethyloctanoic acid, is related to the organic acid and alcohol from which they are derived . Esters containing sulfur, like those synthesized from 3-Ethyloctanoic acid, can yield flavor substances with strong odor and high molecular weight .
Rapid Synthesis under Microwave Irradiation
3-Ethyloctanoic acid can be rapidly synthesized under microwave irradiation . This method provides a simple, rapid, and eco-friendly synthesis of 3-Ethyloctanoic acid .
Use in Food Industry
3-Ethyloctanoic acid has been found in various food products such as flue-cured Virginia tobacco, aged Italian cheese, sheep cheese, goat cheese, and stewed beef gravy . It has a waxy, fatty, creamy, moldy, sour sweaty, cheesy odor with animal-like nuances .
Interaction with Other Aroma Compounds
Research has shown that 3-Ethyloctanoic acid can interact with other aroma compounds . This interaction can potentially influence the overall aroma profile of a product .
Mechanism of Action
Target of Action
3-Ethyloctanoic acid is a medium-chain fatty acid (MCFA) similar to omega-3 fatty acids . The primary targets of MCFAs are cells involved in inflammation and immunity . These fatty acids interact with various proteins within these cells, influencing their function and contributing to the overall effects of the compound .
Mode of Action
The mode of action of 3-Ethyloctanoic acid is likely similar to that of other MCFAs. These compounds are known to mediate anti-inflammatory effects . Increased levels of MCFAs have been shown to decrease the levels of certain inflammatory compounds . Furthermore, 3-Ethyloctanoic acid is thought to strengthen the “goaty” odor in certain foods, indicating a potential interaction with olfactory receptors .
Biochemical Pathways
3-Ethyloctanoic acid, like other MCFAs, is involved in various biochemical pathways. It is metabolized in the brain, particularly in astrocytes . The metabolism of 3-Ethyloctanoic acid leads to the production of glutamine, which is then utilized for neuronal GABA synthesis . This suggests that 3-Ethyloctanoic acid plays a role in neurotransmitter synthesis and signaling pathways in the brain.
Result of Action
The metabolism of 3-Ethyloctanoic acid in astrocytes leads to the production of glutamine, which is used for GABA synthesis in neurons . This suggests that 3-Ethyloctanoic acid may influence neurotransmitter levels in the brain, potentially affecting neurological function and behavior. Additionally, the anti-inflammatory effects of MCFAs may result in reduced inflammation and immune response .
Action Environment
The action of 3-Ethyloctanoic acid can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the metabolism of 3-Ethyloctanoic acid . Additionally, factors such as diet, health status, and genetic factors can influence how an individual’s body metabolizes and responds to 3-Ethyloctanoic acid.
Safety and Hazards
Future Directions
The flavors generated in chocolate processing include fruity, floral, chocolate, woody, caramel, earthy, and undesirable notes. Each processing stage contributes to or depletes the aroma compounds that may be desirable or undesirable . The two 4-alkyl BCFAs had a synergistic effect to enhance “goaty” sensory properties, and their release can be inhibited by 2-heptanone and benzaldehyde due to the sensory interaction between key aroma compounds .
properties
IUPAC Name |
3-ethyloctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-9(4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZHLSSAUIDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyloctanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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